

Structural Elucidation and Spectroscopic Validation of 3-Chloro-2-methylaniline

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Compound of Interest

Compound Name: 3-Chloro-2-(2-methylpropoxy)aniline

CAS No.: 130566-35-7

Cat. No.: B3097243

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Executive Summary

3-Chloro-2-methylaniline (CAS: 87-60-5), also known as 2-amino-6-chlorotoluene, is a critical intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceuticals.^{[1][2][3][4]} Its structural integrity is defined by the specific regiochemistry of the chloro and methyl substituents relative to the amine.^{[1][5]}

This guide provides a definitive spectroscopic analysis of 3-Chloro-2-methylaniline. Unlike generic data sheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic shielding, coupling constants (

), and solvent interactions.^{[1][5]} The protocols detailed below are designed to serve as a self-validating quality control system for researchers in drug development and synthesis.

Molecular Context & Analytical Strategy

The Regioisomer Challenge

In the synthesis of substituted anilines, regioisomers (e.g., 4-chloro-2-methylaniline) are common impurities.^[1] ¹H NMR is the primary tool for distinguishing these isomers based on the splitting patterns of the aromatic protons.^{[1][5]}

- Target Molecule: 3-Chloro-2-methylaniline^{[1][2][3][4]}

- Symmetry: Asymmetric trisubstituted benzene.[1][5]
- Key Diagnostic: The aromatic region must display a specific 3-spin system (AMX or ABC) corresponding to protons at positions 4, 5, and 6.[1][5]

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, from sample preparation to final assignment.



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Figure 1: Standardized workflow for spectroscopic validation of small molecule intermediates.

Experimental Protocols

Solvent Selection: The "Amine Problem"

The choice of solvent is critical for observing the amino (-NH

) protons.[1]

- Chloroform-d (CDCl₃)

): The standard choice for carbon backbone analysis.[1][5] However, amine protons often appear as broad, exchange-broadened singlets due to rapid proton exchange.[1][5]

- DMSO-d₆

: Recommended for definitive characterization. The high polarity and hydrogen-bonding capability of DMSO slow down the proton exchange rate, often resolving the -NH

signal into a sharp singlet or even allowing observation of coupling to adjacent protons (though rare in anilines).[1]

Preparation Method (Standard)

- Mass: Weigh 10–15 mg of 3-Chloro-2-methylaniline.
- Solvation: Dissolve in 0.6 mL of CDCl₃
(containing 0.03% TMS as internal standard).
- Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a glass wool plug into the NMR tube.[1][5]
- Acquisition Parameters:
 - Pulse Angle: 30° (maximizes signal-to-noise for quick scans).[1]
 - Relaxation Delay (D1): Set to
5 seconds for quantitative integration (qNMR), specifically to allow the methyl protons (s) to fully relax.

1H NMR Analysis (Proton Spectroscopy) Spectral Assignments (CDCl₃)

The 1H NMR spectrum is characterized by three distinct regions: the aliphatic methyl, the exchangeable amine, and the aromatic zone.[5]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
2.20	Singlet (s)	3H	-CH (C2)	Methyl group attached to the aromatic ring.[1] Slightly deshielded by the ring current but shielded relative to O-Me. [1][5]
3.57 - 3.70	Broad Singlet (bs)	2H	-NH (C1)	Exchangeable protons.[1][5] Chemical shift is highly concentration and temperature dependent.[1][5]
6.55	Doublet (d)	1H	Ar-H (C6)	Ortho to -NH . The amine group is a strong electron donor (+M effect), significantly shielding the ortho and para positions.[1] This is the most upfield aromatic signal.[1][5]
6.78	Triplet (t) / dd	1H	Ar-H (C5)	Meta to -NH . Located

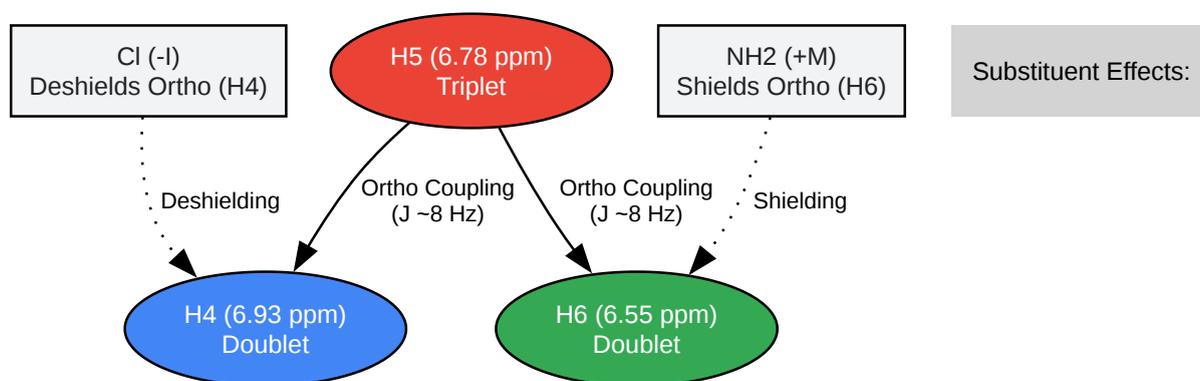
between C4 and C6.^{[1][5]} It couples to both H4 and H6 (Hz), appearing as a pseudo-triplet.^{[1][5]}

6.93	Doublet (d)	1H	Ar-H (C4)	Ortho to -Cl. Chlorine is electron-withdrawing (-I effect), deshielding this proton relative to H6. ^[1]
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Coupling Logic (The "Fingerprint")

The aromatic region (6.5 – 7.0 ppm) validates the substitution pattern.^[5] We observe a 1,2,3-trisubstituted benzene pattern.^{[1][5]}

- H5 (C5-H): This proton has two neighbors (H4 and H6).^{[1][5]} It typically exhibits a triplet-like structure (doublet of doublets with similar values).^{[1][5]}
- H4 & H6: These have only one ortho neighbor (H5).^{[1][5]} They appear as doublets.
- Differentiation: H6 is upfield (6.55 ppm) due to the electron-donating amine.^{[1][5]} H4 is downfield (6.93 ppm) due to the electron-withdrawing chlorine.^{[1][5]}



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Figure 2: Coupling network and electronic substituent effects determining chemical shifts.[1]

¹³C NMR Analysis (Carbon Spectroscopy)

Theoretical vs. Experimental Expectations

Carbon NMR provides the skeleton of the molecule.[1][5] For 3-chloro-2-methylaniline, we expect 7 distinct signals.

Carbon Type	Expected Shift ()	Assignment	Reasoning
Aliphatic	13.0 - 18.0	-CH	Typical benzylic methyl group.[1][5]
Aromatic CH	113.5	C6	Ortho to -NH (Shielded).[1][5]
Aromatic CH	119.0	C4	Para to -NH , Ortho to -Cl.[1][5]
Aromatic C _q	122.0	C2	Quaternary.[1][5] Attached to Methyl.[1][5]
Aromatic CH	126.0 - 128.0	C5	Meta to substituents, least perturbed.[1][5]
Aromatic C _q	134.0	C3	Quaternary.[1][5] Attached to Chlorine (Deshielded).[1][5]
Aromatic C _q	145.0 - 148.0	C1	Quaternary.[1][5] Attached to Amine (Highly Deshielded).[1][5]

Mechanistic Insight[1]

- The C1 Signal (145+ ppm): The carbon directly attached to the nitrogen is significantly deshielded due to the electronegativity of nitrogen.[1][5] This is often the most downfield peak in the spectrum.[5]
- The C6 Signal (~113 ppm): This carbon is ortho to the amino group.[1][5] The lone pair on the nitrogen donates electron density into the ring (resonance), increasing electron density at the ortho/para positions.[5] Higher electron density = more shielding = lower ppm.[1][5]

Quality Control & Troubleshooting

Common Impurities[1][2]

- Water (H O): In CDCl₃, water appears around 1.56 ppm.[1][5] In DMSO-d₆, it appears at 3.33 ppm.[1][5] High water content can broaden the exchangeable -NH peak.[1][5]
- Regioisomers: If you observe small "shadow" doublets in the aromatic region (e.g., at 6.60 or 7.00 ppm) that integrate to <5%, your sample likely contains 4-chloro-2-methylaniline or 5-chloro-2-methylaniline.[1]
- Oxidation: Anilines oxidize easily.[1][5] Darkening of the sample usually correlates with the appearance of broad baseline humps in the aromatic region.[1][5]

Safety Note

Methemoglobinemia Risk: 3-Chloro-2-methylaniline is toxic.[1][5] It can induce methemoglobinemia (oxidation of hemoglobin).[1][5] All sample preparation must occur within a fume hood, and double-gloving (nitrile) is recommended to prevent skin absorption.[1][5]

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